molecular formula C20H19N3O3S B4862116 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4862116
M. Wt: 381.4 g/mol
InChI Key: DODSQZDNIQCXQF-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and a chromene moiety

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-4-13-11(3)27-20(15(13)10-21)23-19(24)14-9-12-7-6-8-16(25-5-2)17(12)26-18(14)22/h6-9,22H,4-5H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODSQZDNIQCXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide involves multiple steps, including the formation of the thiophene ring, the introduction of the cyano group, and the construction of the chromene moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to meet the demand for this compound in various applications.

Chemical Reactions Analysis

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiophene ring, the cyano group, or the chromene moiety.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties. In medicine, it is being investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in various diseases. In industry, it is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Further research is needed to fully elucidate the mechanism of action of this compound.

Comparison with Similar Compounds

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide can be compared with other similar compounds, such as N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide and N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide . These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its chromene moiety, which imparts distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide

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